

# Application Notes and Protocols for JNJ-63533054 In Vitro Cell-Based Assays

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## Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of **JNJ-63533054**, a potent and selective agonist for the G-protein coupled receptor 139 (GPR139).[1][2] The following sections detail the mechanism of action, summarize key quantitative data, and provide step-by-step experimental protocols and visualizations for researchers in drug development and related fields.

## Mechanism of Action

**JNJ-63533054** acts as an agonist at the GPR139 receptor.[3] GPR139 is an orphan GPCR highly expressed in the brain, particularly in the habenula and striatum. The primary signal transduction pathway for GPR139 involves coupling to Gq/11 proteins. Activation of the Gq/11 pathway by an agonist like **JNJ-63533054** leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium mobilization is a key indicator of receptor activation and is the basis for the primary functional assay described below. Additionally, GPR139 signaling can influence cyclic adenosine monophosphate (cAMP) production and inhibit G-protein-coupled inwardly rectifying potassium (GIRK) channels.

## Data Presentation

The following tables summarize the in vitro potency of **JNJ-63533054** on GPR139 across different species and assay formats.

Table 1: Potency of **JNJ-63533054** in Calcium Mobilization Assays

Species	Receptor	Assay Format	EC50 (nM)	Cell Line	Reference
Human	hGPR139	Calcium Mobilization (FLIPR)	16	HEK293	
Rat	rGPR139	Calcium Mobilization (FLIPR)	63	HEK293	
Mouse	mGPR139	Calcium Mobilization (FLIPR)	28	HEK293	
Zebrafish	zGPR139	Not Specified	3.91	Not Specified	

Table 2: Potency of **JNJ-63533054** in GTPyS Binding Assays

Species	Receptor	Assay Format	EC50 (nM)	Cell Line/System	Reference
Human	hGPR139	GTPyS Binding	17	HEK293 Membranes	

Table 3: Radioligand Binding Affinity of [3H]**JNJ-63533054**

Species	Receptor	Kd (nM)	Bmax (pmol/mg protein)	Cell Line/System	Reference
Human	hGPR139	10	26	HEK293 Membranes	
Rat	rGPR139	32	8.5	HEK293 Membranes	
Mouse	mGPR139	23	6.2	HEK293 Membranes	

## Experimental Protocols

### GPR139-Mediated Calcium Mobilization Assay using FLIPR

This protocol describes how to measure the activation of GPR139 by **JNJ-63533054** by monitoring intracellular calcium mobilization in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

- HEK293 cells stably expressing human, rat, or mouse GPR139
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Poly-D-lysine coated, black-walled, clear-bottom 96-well or 384-well plates
- FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
- **JNJ-63533054**
- Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

- Cell Plating:
  - The day before the assay, seed the GPR139-expressing HEK293 cells into poly-D-lysine coated 96-well or 384-well plates at a density of 20,000-50,000 cells per well.
  - Incubate the plates overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Plate Preparation:
  - Prepare a serial dilution of **JNJ-63533054** in the assay buffer in a separate compound plate. The final concentrations should typically range from 1 pM to 10 µM to generate a full dose-response curve.
- Dye Loading:
  - Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (FLIPR Calcium Assay Kit).
  - Remove the cell culture medium from the cell plate and add the dye loading buffer to each well.
  - Incubate the plate for 45-60 minutes at 37°C in a 5% CO<sub>2</sub> incubator to allow for dye loading.
- FLIPR Assay:
  - Set up the FLIPR instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
  - Establish a baseline fluorescence reading for 10-20 seconds.
  - The instrument will then automatically add the **JNJ-63533054** dilutions from the compound plate to the cell plate.
  - Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
- Data Analysis:

- The change in fluorescence intensity ( $\Delta F$ ) is proportional to the increase in intracellular calcium.
- Plot the peak fluorescence response against the logarithm of the **JNJ-63533054** concentration.
- Fit the data using a four-parameter logistic equation to determine the EC50 value.

## [35S]GTPyS Binding Assay

This functional membrane-based assay measures the activation of G-proteins coupled to GPR139 upon agonist binding.

Materials:

- Membranes prepared from HEK293 cells expressing GPR139
- [35S]GTPyS (radioligand)
- Non-radiolabeled GTPyS
- GDP
- **JNJ-63533054**
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 100 mM NaCl, 1 mM EDTA, pH 7.4)
- Scintillation vials and scintillation fluid
- Filter plates (e.g., GF/C) and vacuum filtration manifold
- Scintillation counter

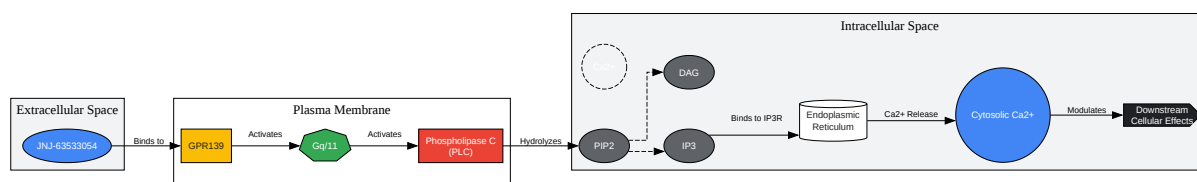
Protocol:

- Assay Setup:
  - In a 96-well plate, combine the GPR139-expressing cell membranes (5-20  $\mu$ g protein/well), GDP (e.g., 10  $\mu$ M final concentration), and varying concentrations of **JNJ-**

**63533054** in the assay buffer.

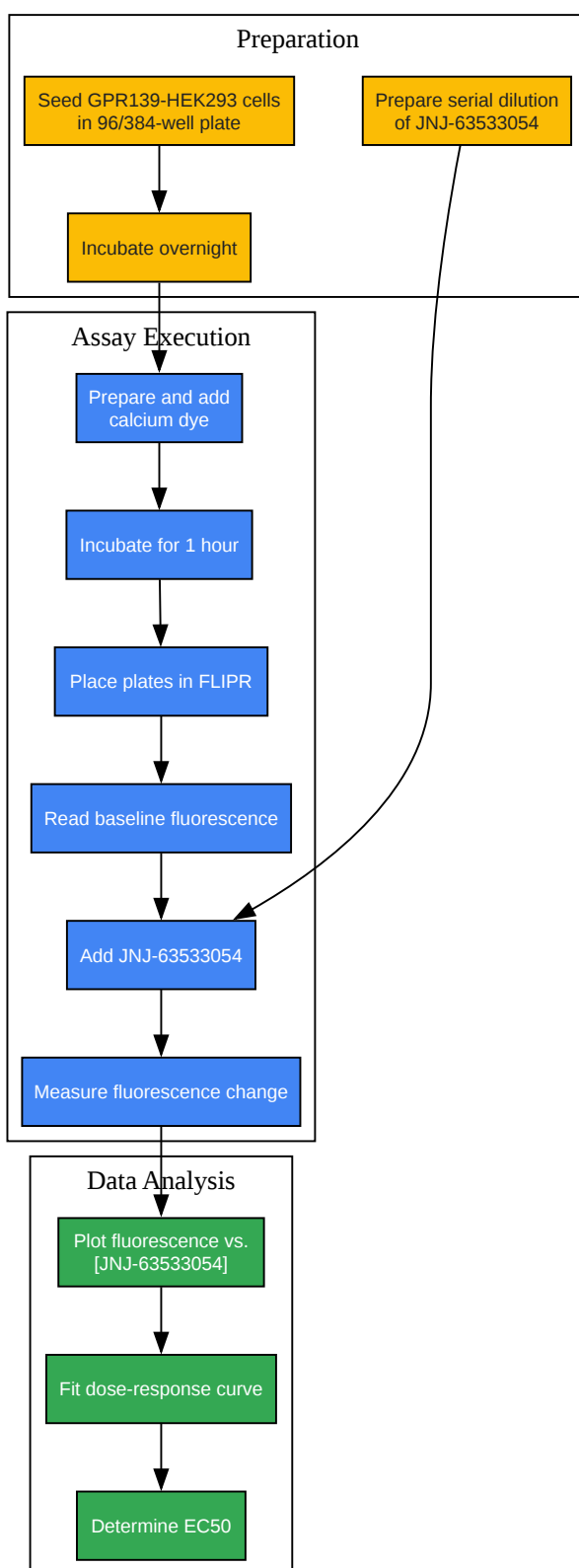
- Include wells for basal binding (no agonist) and non-specific binding (with excess non-radiolabeled GTPyS, e.g., 10  $\mu$ M).
- Incubation:
  - Initiate the binding reaction by adding [<sup>35</sup>S]GTPyS (e.g., 0.1-0.5 nM final concentration) to all wells.
  - Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination and Filtration:
  - Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
  - Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation Counting:
  - Allow the filters to dry, then add scintillation fluid to each well.
  - Count the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - Subtract the non-specific binding from all other values.
  - Plot the specific [<sup>35</sup>S]GTPyS binding against the logarithm of the **JNJ-63533054** concentration.
  - Fit the data to a sigmoidal dose-response curve to calculate the EC<sub>50</sub> and E<sub>max</sub> values.

## Mandatory Visualization



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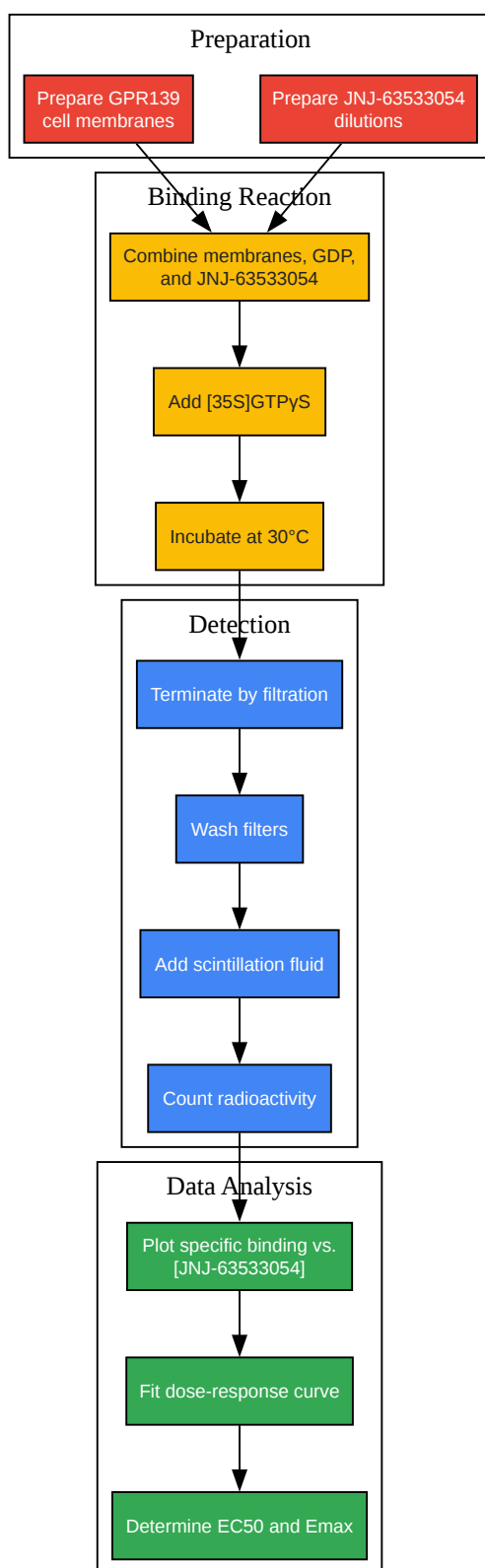
Caption: GPR139 signaling pathway activated by **JNJ-63533054**.



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Caption: Experimental workflow for the FLIPR-based calcium mobilization assay.





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Caption: Experimental workflow for the [35S]GTPyS binding assay.

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